

"6-Tert-butylpyridine-3-carbonitrile" physical and chemical characteristics

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Compound of Interest

Compound Name: 6-Tert-butylpyridine-3-carbonitrile

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In-Depth Technical Guide to 6-Tert-butylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **6-Tert-butylpyridine-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Identity and Structure

6-Tert-butylpyridine-3-carbonitrile, also known as 6-tert-butylnicotinonitrile, is a substituted pyridine derivative. The presence of a bulky tert-butyl group at the 6-position and a cyano group at the 3-position of the pyridine ring imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications.

Molecular Structure:

Caption: Molecular structure of **6-Tert-butylpyridine-3-carbonitrile**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-Tert-butylpyridine-3-carbonitrile** is presented in the table below. It is important to note that some of the available data is based on computational predictions and awaits experimental verification.

Property	Value	Source
CAS Number	56029-45-9	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₂ N ₂	[1] [2] [5]
Molecular Weight	160.22 g/mol	[2]
Appearance	Solid	[4]
Boiling Point	247.1 ± 28.0 °C at 760 mmHg (Predicted)	[2]
Flash Point	96.3 ± 9.2 °C (Predicted)	[2]
Density	1.0 ± 0.1 g/cm ³ (Predicted)	[2]
LogP (Octanol-Water)	2.19 (Predicted)	[2]
Purity	98%	[4]

Note: Predicted values are calculated and may differ from experimental results.

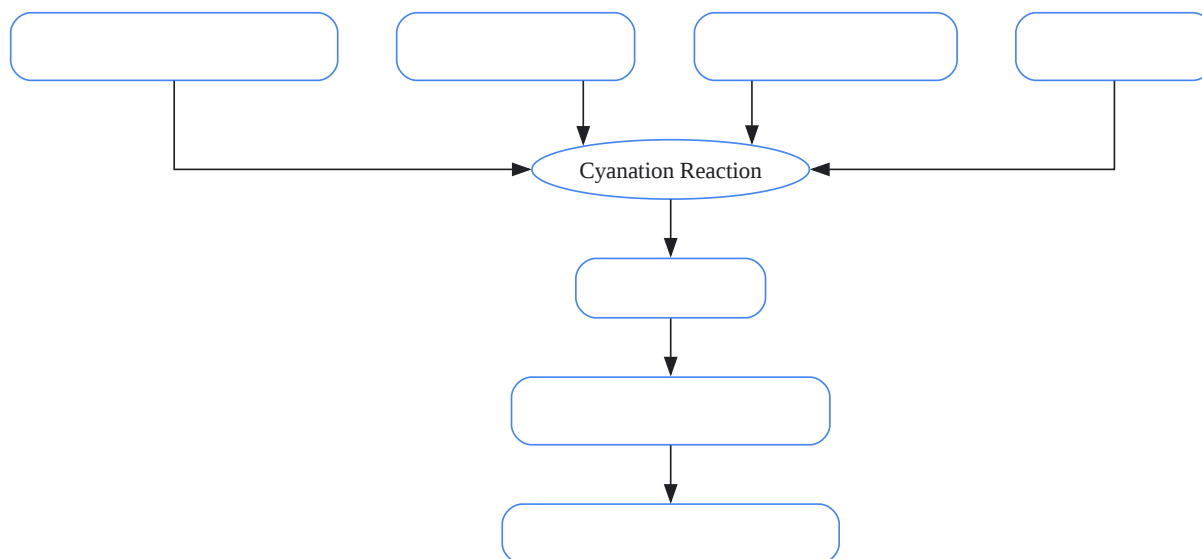
Synthesis and Reactivity

Synthesis

Detailed experimental protocols for the synthesis of **6-Tert-butylpyridine-3-carbonitrile** are not readily available in the public domain. However, general synthetic strategies for substituted cyanopyridines can be inferred. One plausible approach involves the modification of a pre-existing pyridine ring. For instance, a starting material such as a 6-tert-butyl-3-halopyridine could undergo a cyanation reaction, typically using a cyanide salt like copper(I) cyanide or zinc cyanide, often in the presence of a palladium catalyst.

Another potential route could involve the construction of the pyridine ring itself through a multi-component reaction, incorporating the tert-butyl and cyano functionalities from appropriate precursors.

A generalized workflow for a potential synthesis route is depicted below:



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Caption: A potential synthetic workflow for **6-Tert-butylpyridine-3-carbonitrile**.

Chemical Reactivity

The chemical reactivity of **6-Tert-butylpyridine-3-carbonitrile** is dictated by the interplay of the pyridine ring, the electron-withdrawing cyano group, and the sterically hindering tert-butyl group.

- **Pyridine Nitrogen:** The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal centers or to be protonated by acids. The steric bulk of the adjacent tert-butyl group may hinder coordination with bulky Lewis acids.

- **Cyano Group:** The nitrile functionality is a versatile handle for further chemical transformations. It can undergo:
 - **Hydrolysis:** Conversion to a carboxylic acid (nicotinic acid derivative) or an amide under acidic or basic conditions.
 - **Reduction:** Transformation into a primary amine (aminomethylpyridine derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
 - **Cycloaddition Reactions:** Participation in [3+2] cycloadditions with azides to form tetrazoles, which are important pharmacophores.
- **Aromatic Ring:** The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano group generally deactivates the ring towards such reactions. Nucleophilic aromatic substitution may be possible under certain conditions, with the position of substitution influenced by both the cyano and tert-butyl groups.

Spectral Data (Predicted)

While experimental spectral data is not currently available, predicted spectral characteristics can provide valuable insights for compound identification and characterization.

- **^1H NMR:** The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituents.
- **^{13}C NMR:** The carbon NMR spectrum will display characteristic signals for the tert-butyl carbons, the nitrile carbon, and the carbons of the pyridine ring. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm.
- **IR Spectroscopy:** The infrared spectrum should exhibit a strong, sharp absorption band around $2220\text{-}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group. Characteristic bands for the C-H stretching of the tert-butyl group and the aromatic C-H and C=C/C=N stretching of the pyridine ring are also expected.

- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol). Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl substituent and other characteristic cleavages of the pyridine ring.

Safety and Handling

Specific safety and handling information for **6-Tert-butylpyridine-3-carbonitrile** is not readily available. However, based on the general properties of related compounds such as cyanopyridines, the following precautions should be observed:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
- **Toxicity:** The toxicological properties have not been fully investigated. Cyanopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and avoid exposure.

Applications in Research and Development

The unique combination of a sterically hindered basic center and a versatile cyano group makes **6-Tert-butylpyridine-3-carbonitrile** an attractive building block in several areas of chemical research and development:

- **Drug Discovery:** As a scaffold in medicinal chemistry for the synthesis of novel small molecules with potential biological activity. The pyridine core is a common motif in many pharmaceuticals, and the cyano group can be elaborated to introduce diverse functionalities.
- **Materials Science:** As a component in the design of organic materials with specific electronic or photophysical properties. Pyridine-based ligands are widely used in the synthesis of metal complexes for catalysis and materials applications.

- Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides, where the pyridine ring is a known toxophore.

This technical guide provides a summary of the currently available information on **6-Tert-butylpyridine-3-carbonitrile**. Further experimental investigation is required to fully elucidate its physical and chemical properties and to explore its potential applications. Researchers are encouraged to consult safety data sheets from suppliers and relevant scientific literature before handling this compound.

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